N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
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Overview
Description
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine is a complex organic compound with a unique structure that combines a quinoline core with a chlorophenyl sulfanyl group and a pentane diamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction where a chlorophenyl thiol reacts with the quinoline derivative.
Attachment of the Pentane Diamine Chain: The final step involves the reaction of the intermediate compound with pentane-1,4-diamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The chlorophenyl sulfanyl group may interact with proteins, affecting their function. The pentane diamine chain can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
- N-[5-(4-fluorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
- N-[5-(4-methylphenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine
Uniqueness
N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
57514-38-2 |
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Molecular Formula |
C21H24ClN3OS |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
1-N-[5-(4-chlorophenyl)sulfanyl-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C21H24ClN3OS/c1-14(23)5-3-11-24-18-13-19(26-2)21(17-6-4-12-25-20(17)18)27-16-9-7-15(22)8-10-16/h4,6-10,12-14,24H,3,5,11,23H2,1-2H3 |
InChI Key |
FSQIXUQEMZCVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC1=CC(=C(C2=C1N=CC=C2)SC3=CC=C(C=C3)Cl)OC)N |
Origin of Product |
United States |
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